molecular formula C16H18N2O2 B3000343 2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide CAS No. 774506-05-7

2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide

Katalognummer: B3000343
CAS-Nummer: 774506-05-7
Molekulargewicht: 270.33 g/mol
InChI-Schlüssel: QPCKNQVICWJWJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide is a synthetic organic compound featuring a benzyloxy-substituted phenyl group linked to an acetamide core via a methylamino bridge. This compound has been studied in the context of medicinal chemistry, particularly as a precursor or intermediate in the synthesis of bioactive molecules, such as organoselenium hybrids or kinase inhibitors . While its direct biological activity remains less documented, its structural motifs align with pharmacophores known for modulating enzyme activity or receptor binding.

Eigenschaften

IUPAC Name

2-[(4-phenylmethoxyphenyl)methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c17-16(19)11-18-10-13-6-8-15(9-7-13)20-12-14-4-2-1-3-5-14/h1-9,18H,10-12H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCKNQVICWJWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

N2-[4-(Benzyloxy)benzyl]glycinamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Analyse Chemischer Reaktionen

Types of Reactions

N2-[4-(benzyloxy)benzyl]glycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N2-[4-(Benzyloxy)benzyl]glycinamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Die Benzyloxygruppe verstärkt die Fähigkeit der Verbindung, an hydrophobe Taschen innerhalb von Proteinen zu binden, während die Glycinamid-Einheit Wasserstoffbrückenbindungen und elektrostatische Wechselwirkungen ermöglicht. Diese Wechselwirkungen können die Aktivität von Zielproteinen modulieren und verschiedene biochemische Pfade beeinflussen.

Wirkmechanismus

The mechanism of action of N2-[4-(benzyloxy)benzyl]glycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group enhances the compound’s ability to bind to hydrophobic pockets within proteins, while the glycinamide moiety facilitates hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs to highlight structural, physicochemical, and functional differences.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Applications/Properties
2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide C₁₆H₁₈N₂O₂ 282.33 Benzyloxy, acetamide, methylamino Intermediate for organoselenium hybrids
N-(4-(Benzyloxy)phenyl)acetamide C₁₅H₁₅NO₂ 241.29 Benzyloxy, acetamide Reference standard for solubility studies
N-(benzyloxy)-2-((4-(2-chloroacetamido)phenyl)selanyl)acetamide C₁₈H₁₈ClN₂O₃Se 440.76 Benzyloxy, acetamide, selanyl, chloro Anticancer and antioxidant activity
Acetamide,N-[4-[[[2-[1-(3-cyanobenzoyl)-2-(3,5-difluorophenyl)-2-oxoethylidene]-2,3-dihydro-1H-benzimidazol-5-yl]amino]methyl]phenyl]- C₃₂H₂₃F₂N₅O₃ 563.55 Acetamide, benzimidazole, difluorophenyl Kinase inhibition (hypothetical)

Structural and Electronic Differences

  • Benzyloxy vs. Selenyl Groups : The selenyl-containing analog (Table 1, Row 3) exhibits enhanced redox-modulating properties due to selenium’s electronegativity and polarizability, unlike the oxygen-based benzyloxy group in the parent compound .
  • Amino Linkage: The methylamino bridge in 2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide distinguishes it from N-(4-(Benzyloxy)phenyl)acetamide (Row 2), which lacks this group. This difference increases hydrogen-bonding capacity and may enhance solubility in polar solvents .
  • Complexity : The benzimidazole-containing analog (Row 4) has a larger, rigid aromatic system, likely improving target binding affinity but reducing metabolic stability compared to the simpler acetamide scaffold .

Research Findings and Limitations

  • highlights the use of the parent compound in synthesizing selenyl derivatives with demonstrated antioxidant activity (IC₅₀ values in low micromolar range for ROS scavenging) .
  • notes discontinuation of commercial availability, suggesting challenges in stability or scalability .
  • implies that larger analogs (e.g., benzimidazole derivatives) may face synthetic complexity and poor bioavailability despite high target affinity .

Biologische Aktivität

2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide, commonly referred to as a benzyloxy-substituted amide, has garnered attention for its potential biological activities. This compound is being investigated for various pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities. Understanding its biological activity is crucial for elucidating its therapeutic potential and applications in medicine.

Target Interactions

The compound is believed to interact with several biological targets, including enzymes and receptors. Similar compounds have shown the ability to modulate enzyme activity, particularly in pathways related to inflammation and cancer progression. Specifically, it may influence the activity of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory response .

Biochemical Pathways

2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide may participate in various biochemical pathways. For instance, benzylic compounds are known to undergo reactions such as free radical bromination and nucleophilic substitution, which could potentially affect cellular signaling pathways. The compound's interactions can lead to alterations in cellular processes that influence cell function and health.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that derivatives of benzyloxy-substituted amides can inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators. For example, certain derivatives have shown IC50 values against COX-1 and COX-2 ranging from 19.45 μM to 42.1 μM, suggesting moderate potency .

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of compounds structurally related to 2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide. For instance, derivatives designed for Parkinson's disease treatment displayed selective inhibition of monoamine oxidase B (MAO-B), with IC50 values as low as 0.062 µM. These compounds also exhibited antioxidant capabilities and protective effects against neuroinflammation .

Anticancer Activity

The compound's potential as an anticancer agent is under investigation, particularly regarding its ability to modulate apoptotic pathways and inhibit tumor growth. The structural characteristics of benzyloxy-substituted amides may enhance their interaction with cancer-related targets, although specific data on 2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide remains limited.

Case Studies and Experimental Data

Several studies have reported on the synthesis and biological evaluation of similar compounds:

CompoundTargetIC50 (μM)Biological Activity
3hMAO-B0.062Neuroprotective
3aCOX-119.45Anti-inflammatory
3bCOX-231.4Anti-inflammatory

These findings highlight the potential of related compounds in therapeutic applications.

Q & A

Q. What are the standard methods for synthesizing 2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide, and how are reaction conditions optimized?

The synthesis typically involves a reductive amination reaction between 4-(benzyloxy)benzaldehyde and aminoacetamide derivatives. A common approach includes:

  • Step 1 : Condensation of 4-(benzyloxy)benzaldehyde with aminoacetamide in the presence of a reducing agent (e.g., sodium cyanoborohydride) under inert conditions.
  • Step 2 : Purification via column chromatography using gradients of ethyl acetate and hexane .
  • Optimization : Parameters like solvent polarity (methanol vs. THF), temperature (25–60°C), and stoichiometric ratios (aldehyde:amine) are systematically varied. Reaction progress is monitored using TLC or HPLC to maximize yield and minimize byproducts .

Q. How is the structural characterization of this compound validated in academic research?

Key analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the benzyloxy group (δ ~4.9 ppm for OCH2_2Ph) and acetamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak [M+H]+^+ and fragmentation patterns consistent with the proposed structure .
  • IR Spectroscopy : Stretching frequencies for amide N–H (~3300 cm1^{-1}) and C=O (~1650 cm1^{-1}) are critical for functional group identification .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : The compound is sparingly soluble in water (>61.3 µg/mL) but dissolves well in polar aprotic solvents (e.g., DMSO, DMF). Pre-formulation studies using shake-flask methods at pH 7.4 are recommended to assess bioavailability .
  • Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) evaluates degradation under stress. Hydrolysis of the acetamide group in acidic/basic conditions is a key degradation pathway .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory.
  • First Aid : Skin contact requires immediate washing with soap/water; inhalation necessitates fresh air and medical consultation .
  • Waste Disposal : Follow institutional guidelines for amide-containing organic waste to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay variability. Mitigation strategies include:

  • Standardized Assays : Use validated protocols (e.g., fixed cell lines, consistent incubation times) to reduce inter-lab variability .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple concentrations to confirm activity thresholds.
  • Control Experiments : Include positive/negative controls (e.g., known enzyme inhibitors) to validate experimental conditions .

Q. What computational methods are employed to predict structure-activity relationships (SAR) for this compound?

  • Molecular Docking : Software like AutoDock Vina predicts binding affinities to target proteins (e.g., kinases) by simulating ligand-receptor interactions.
  • QSAR Modeling : Regression analyses correlate electronic (e.g., logP, polar surface area) and steric descriptors with observed bioactivity .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess conformational stability of the compound in simulated biological membranes .

Q. How can synthetic routes be optimized for scalability while maintaining purity?

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve reaction efficiency and reduce side products .
  • Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation in real time, enabling rapid adjustments .
  • Green Chemistry : Solvent substitution (e.g., ethanol instead of DCM) and catalyst recovery enhance sustainability without compromising yield .

Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?

  • Kinase Profiling : Use fluorescence-based ADP-Glo™ assays to measure inhibition against a panel of kinases (e.g., EGFR, VEGFR).
  • Cellular Uptake : Flow cytometry with fluorescently tagged derivatives quantifies intracellular accumulation .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) differentiate between specific kinase inhibition and nonspecific toxicity .

Q. How do researchers address discrepancies in solubility data reported across literature sources?

  • Standardized Protocols : Follow OECD 105 guidelines for solubility determination using saturated solutions equilibrated for 24 hours.
  • Co-Solvent Systems : Evaluate solubility enhancers (e.g., cyclodextrins) to improve reproducibility in biological assays .
  • Data Cross-Validation : Compare results with structurally analogous compounds (e.g., N-(4-methoxyphenyl)acetamide derivatives) to identify outliers .

Q. What strategies are used to study the compound’s metabolic stability in preclinical models?

  • Microsomal Incubations : Liver microsomes (human/rat) assess Phase I metabolism via LC-MS/MS quantification of parent compound and metabolites .
  • CYP Inhibition Assays : Fluorogenic substrates identify interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
  • Plasma Stability : Incubate the compound in plasma at 37°C and measure degradation over 24 hours to predict in vivo half-life .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.